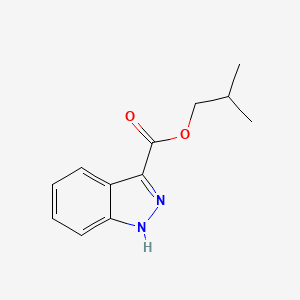

2-methylpropyl 1H-indazole-3-carboxylate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H14N2O2 |

|---|---|

Peso molecular |

218.25 g/mol |

Nombre IUPAC |

2-methylpropyl 1H-indazole-3-carboxylate |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)7-16-12(15)11-9-5-3-4-6-10(9)13-14-11/h3-6,8H,7H2,1-2H3,(H,13,14) |

Clave InChI |

SDGKBHBQHDAYMI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)COC(=O)C1=NNC2=CC=CC=C21 |

Origen del producto |

United States |

An In-Depth Technical Guide to the Pharmacological Profile of 2-methylpropyl 1H-indazole-3-carboxylate and its Analogs

Foreword: Navigating the Knowns and Unknowns

In the landscape of medicinal chemistry, the 1H-indazole-3-carboxylate scaffold stands as a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable diversity of biological activities, engaging with a wide array of pharmacological targets. This guide focuses on the pharmacological profile of a specific, yet sparsely documented member of this family: 2-methylpropyl 1H-indazole-3-carboxylate.

While direct experimental data for this particular ester is not extensively available in peer-reviewed literature, its chemical architecture allows us to infer a probable and potent pharmacological profile. This document will, therefore, provide a comprehensive examination of the known biological activities of closely related 1H-indazole-3-carboxylate and 1H-indazole-3-carboxamide analogs. By dissecting the structure-activity relationships and mechanisms of action of these well-characterized congeners, we can construct a scientifically robust and predictive profile for 2-methylpropyl 1H-indazole-3-carboxylate. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental insights into this promising class of compounds.

Chemical Identity and Synthetic Strategy

The foundational step in understanding the pharmacological potential of any compound is a firm grasp of its structure and synthesis.

1.1. Molecular Structure

2-methylpropyl 1H-indazole-3-carboxylate is an ester derivative of 1H-indazole-3-carboxylic acid. The core of the molecule is the bicyclic indazole ring system, with a 2-methylpropyl (isobutyl) group esterified to the carboxylic acid at the 3-position.

1.2. General Synthetic Pathway

The synthesis of 1H-indazole-3-carboxylate esters is typically achieved through a straightforward esterification of the parent carboxylic acid. A general and efficient method involves the N-alkylation of indazole-3-carboxylic acid, followed by esterification.[1][2] This approach offers good yields and high selectivity for the N1-position of the indazole ring.[1]

Caption: General synthetic workflow for 1H-indazole-3-carboxylate esters.

Potential Pharmacological Targets and Mechanisms of Action

The indazole scaffold is a versatile pharmacophore, capable of interacting with a diverse range of biological targets. Below, we explore the most prominent of these, based on studies of close structural analogs.

2.1. Serotonin Receptor Antagonism (5-HT3 and 5-HT4)

A significant body of research has established indazole-3-carboxamide derivatives as potent antagonists of serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes.[3][4] These receptors are ligand-gated ion channels (5-HT3) and G-protein coupled receptors (GPCRs) (5-HT4) that play crucial roles in neurotransmission, particularly in the gastrointestinal tract and the central nervous system.

Mechanism of Action: As antagonists, these compounds bind to the serotonin receptors without activating them, thereby blocking the effects of the endogenous ligand, serotonin. This action can modulate neuronal signaling and has therapeutic implications for conditions such as chemotherapy-induced nausea and vomiting, and irritable bowel syndrome. One notable example, though a carboxamide, is Granisetron, which features an indazole core and is a potent 5-HT3 antagonist.

Caption: Mechanism of serotonin receptor antagonism by indazole analogs.

2.2. PARP-1 Inhibition

Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several N-substituted indazole-3-carboxamides have been developed as potent PARP-1 inhibitors.[5][6]

Mechanism of Action: PARP-1 inhibitors bind to the active site of the enzyme, preventing it from repairing single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they are converted into more lethal double-strand breaks. In cancer cells with defective double-strand break repair mechanisms (like BRCA-mutated cells), this leads to synthetic lethality and cell death.

2.3. GPR139 Modulation

GPR139 is an orphan GPCR that is almost exclusively expressed in the central nervous system.[7] It is considered a promising target for the treatment of neuropsychiatric disorders.[8] The indazole scaffold has been utilized in the development of both agonists and antagonists for GPR139.[9]

Mechanism of Action: GPR139 is coupled to Gq/11 proteins.[10] Agonist binding to GPR139 initiates a signaling cascade that leads to the activation of phospholipase C, which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to an increase in intracellular calcium levels. The physiological consequences of GPR139 modulation are still under active investigation, but it is believed to play a role in regulating locomotor activity and other neuronal functions.[7]

Caption: GPR139 signaling pathway upon agonist binding.

2.4. Other Potential Biological Activities

-

p21-activated kinase 1 (PAK1) Inhibition: 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1, a kinase involved in cell motility and proliferation. This suggests a potential application in oncology to prevent tumor migration and invasion.[11]

-

Antispermatogenic Activity: Certain 1-halobenzyl-1H-indazole-3-carboxylic acids have demonstrated potent antispermatogenic effects, indicating a potential for development as male contraceptives.[12]

Inferred Pharmacokinetic Profile

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for 2-methylpropyl 1H-indazole-3-carboxylate is not available, we can infer its likely metabolic fate based on its structure and data from related compounds.

-

Absorption and Distribution: The esterification of the carboxylic acid group generally increases the lipophilicity of a molecule, which can improve its absorption and ability to cross cell membranes.

-

Metabolism: The primary metabolic transformation is expected to be the hydrolysis of the ester bond by esterases, releasing the parent 1H-indazole-3-carboxylic acid and 2-methylpropan-1-ol. The indazole ring itself may also undergo oxidative metabolism, such as hydroxylation, mediated by cytochrome P450 enzymes.

Experimental Protocols for Pharmacological Characterization

To facilitate further research into this class of compounds, we provide the following generalized, step-by-step protocols for key assays.

4.1. In Vitro PARP-1 Inhibition Assay

This protocol describes a colorimetric assay to determine the IC50 of a test compound against PARP-1.

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2.

-

Substrate: Histone H1.

-

Cofactor: NAD+.

-

Enzyme: Recombinant human PARP-1.

-

Stop Solution: 20% Trichloroacetic acid (TCA).

-

Detection Reagent: Anti-PAR antibody conjugated to HRP.

-

-

Assay Procedure:

-

Add 25 µL of assay buffer to each well of a 96-well plate.

-

Add 5 µL of test compound at various concentrations (typically a serial dilution).

-

Add 10 µL of a mixture of Histone H1 and NAD+.

-

Initiate the reaction by adding 10 µL of PARP-1 enzyme.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 20% TCA.

-

Wash the plate and add the anti-PAR-HRP antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

-

Read the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

4.2. Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a serotonin receptor (e.g., 5-HT3).

-

Preparation of Reagents:

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Radioligand: A specific, high-affinity radiolabeled antagonist for the receptor of interest (e.g., [3H]Granisetron for 5-HT3).

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the target serotonin receptor.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.

-

For non-specific binding determination, include wells with a high concentration of a known, unlabeled antagonist.

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound by plotting the percent inhibition of specific binding against the log of the compound concentration.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Summary of Pharmacological Activities of Indazole Analogs

The following table summarizes the reported activities of various 1H-indazole-3-carboxylate and carboxamide derivatives, providing a comparative overview of their potency and targets.

| Compound Class | Target | Activity | Potency (IC50/EC50/Ki) | Reference(s) |

| 1H-Indazole-3-carboxamides | 5-HT3 Receptor | Antagonist | Varies (nM to µM range) | [4] |

| N-substituted 1H-Indazole-3-carboxamides | PARP-1 | Inhibitor | 6.8 µM for lead compound | [5] |

| 2-phenyl-2H-indazole-7-carboxamides | PARP-1 & PARP-2 | Inhibitor | 3.8 nM & 2.1 nM (MK-4827) | [6] |

| Indazole Derivatives | GPR139 | Agonist/Antagonist | nM to µM range | [7][9] |

| 1H-Indazole-3-carboxamides | PAK1 | Inhibitor | 9.8 nM for lead compound | [11] |

| 1-halobenzyl-1H-indazole-3-carboxylic acids | N/A | Antispermatogenic | Potent in vivo | [12] |

Conclusion and Future Directions

While the pharmacological profile of 2-methylpropyl 1H-indazole-3-carboxylate has not been directly elucidated, the extensive research on its structural analogs provides a strong foundation for predicting its biological activities. Based on the available evidence, this compound is likely to exhibit activity at one or more of the targets discussed, including serotonin receptors, PARP-1, and GPR139.

The future of research on this specific molecule, and the broader class of 1H-indazole-3-carboxylate esters, is promising. The logical next steps include:

-

Chemical Synthesis and Characterization: The synthesis of 2-methylpropyl 1H-indazole-3-carboxylate and its thorough analytical characterization.

-

In Vitro Pharmacological Screening: A comprehensive screening of the compound against a panel of relevant targets, including those detailed in this guide.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related esters to establish clear SAR trends and optimize for potency and selectivity against a chosen target.

-

In Vivo Evaluation: Following the identification of a promising in vitro profile, the evaluation of the compound's efficacy, pharmacokinetics, and safety in relevant animal models.

This guide serves as a starting point for these future investigations, providing the necessary context and experimental frameworks to unlock the full therapeutic potential of 2-methylpropyl 1H-indazole-3-carboxylate and its congeners.

References

Romero, G., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry, 55(24), 11007-11020. [Link]

[5] Cistrone, P. A., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 78(6), 947-954. [Link]

[3] Romero, G., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

[13] Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? [Link]

[6] Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

[12] Corsi, G., et al. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 19(6), 778-783. [Link]

[14] Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. [Link]

[15] figshare. (2012). Discovery and Pharmacological Profile of New 1H‑Indazole-3-carboxamide and 2H‑Pyrrolo[3,4‑c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. [Link]

[16] Academia.edu. (n.d.). (PDF) Discovery of 2-{4-[(3 S )-Piperidin-3-yl]phenyl}-2 H -indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. [Link]

[17] Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

[11] Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

[4] Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929. [Link]

[18] MDPI. (2020). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

[9] Foster, S. R., et al. (2023). Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139. European Journal of Pharmacology, 942, 175553. [Link]

[7] Hu, L. A., et al. (2009). Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139. Journal of Biomolecular Screening, 14(6), 729-737. [Link]

[19] PubChem. (n.d.). 2,3-Dihydroxypropyl 1-(2-chlorobenzyl)-1H-indazole-3-carboxylate. [Link]

[20] Shenton, F. C., & Egleton, R. D. (2019). Pharmacology and function of the orphan GPR139 G protein-coupled receptor. Basic & Clinical Pharmacology & Toxicology, 124(5), 535-544. [Link]

[21] ResearchGate. (2015). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

[8] Roy, B., et al. (2023). GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish. Frontiers in Behavioral Neuroscience, 17, 1198424. [Link]

[22] Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4966. [Link]

[23] PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. [Link]

[10] Wikipedia. (n.d.). GPR139. [Link]

[24] Molbase. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]

[25] PubChem. (n.d.). N-(2-methyl-4-pyridinyl)-1H-indazole-3-carboxamide. [Link]

[26] PubChem. (n.d.). 1H-Indazole-3-carboxamide. [Link]

[1] DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

[2] PubChem. (n.d.). Indazole-3-carboxylic acid. [Link]

[27] PubChem. (n.d.). CID 139045302. [Link]

Sources

- 1. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]

- 2. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish [frontiersin.org]

- 9. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR139 - Wikipedia [en.wikipedia.org]

- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bloomtechz.com [bloomtechz.com]

- 14. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 15. figshare.com [figshare.com]

- 16. (PDF) Discovery of 2-{4-[(3 S )-Piperidin-3-yl]phenyl}-2 H -indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors [academia.edu]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. mdpi.com [mdpi.com]

- 19. 2,3-Dihydroxypropyl 1-(2-chlorobenzyl)-1H-indazole-3-carboxylate | C18H17ClN2O4 | CID 206435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. prepchem.com [prepchem.com]

- 25. N-(2-methyl-4-pyridinyl)-1H-indazole-3-carboxamide | C14H12N4O | CID 78910618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. CID 139045302 | C18H16N4O4 | CID 139045302 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of indazole-3-carboxylate ester derivatives

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Application of Indazole-3-Carboxylate Ester Derivatives

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for interacting with a multitude of biological targets. Indazole derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antitumor, antimicrobial, and anti-HIV properties.[1][2]

Within this important class of compounds, derivatives of indazole-3-carboxylic acid, particularly its esters and amides, have emerged as a focal point of intensive research. These functional groups at the 3-position provide a critical handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth review of the synthesis, biological activities, and therapeutic applications of indazole-3-carboxylate ester and related carboxamide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and analyze the SAR of these compounds against key biological targets.

Part 1: Core Synthesis Strategies and Mechanistic Rationale

The successful development of indazole-based therapeutics hinges on efficient and selective synthetic methodologies. The primary starting material for most derivatives discussed herein is indazole-3-carboxylic acid.

Synthesis of the Indazole-3-Carboxylic Acid Core

A common and effective method to prepare the indazole-3-carboxylic acid core involves the protection of the indazole nitrogen, followed by directed lithiation and carboxylation. For instance, protecting indazole with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM) group allows for regioselective deprotonation at the 3-position using a strong base like n-butyl lithium (n-BuLi). Subsequent quenching with carbon dioxide gas introduces the carboxylic acid moiety.[2][3] The final step is the deprotection of the SEM group, typically using tetrabutylammonium fluoride (TBAF), to yield the desired 1H-indazole-3-carboxylic acid.[2][3]

N1-Alkylation: A Critical Step for Diversity

For many applications, particularly in the development of synthetic cannabinoids and other targeted inhibitors, selective alkylation at the N1 position of the indazole ring is a critical step.[4][5] Direct alkylation of methyl indazole-3-carboxylate often suffers from poor regioselectivity, yielding a mixture of N1 and N2 isomers.[5][6][7] A more robust method utilizes indazole-3-carboxylic acid as the starting material. This approach provides highly selective alkylation at the N1-position and results in significantly better overall yields.[4][5][7] The choice of base (e.g., K2CO3, NaH) and solvent (e.g., DMF, THF) is crucial for optimizing both yield and selectivity.[4]

Formation of Esters and Amides

With the N1-alkylated or parent indazole-3-carboxylic acid in hand, the ester and amide derivatives can be readily prepared.

-

Esterification: A straightforward method for synthesizing indazole-3-carboxylate esters is the Fischer esterification. Heating the carboxylic acid in an alcohol solvent (e.g., methanol) with a strong acid catalyst, such as methanesulfonic acid or sulfuric acid, drives the reaction to completion.[8]

-

Amide Bond Formation: The synthesis of indazole-3-carboxamides is typically achieved through standard peptide coupling protocols. The carboxylic acid is activated in situ using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as hydroxybenzotriazole (HOBt).[2][9] This forms an active ester intermediate, which then readily reacts with a desired primary or secondary amine to form the stable amide bond.[2][9] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, which then reacts with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[10][11]

The following diagram illustrates a general workflow for the synthesis of these derivatives.

Caption: General synthetic routes to indazole-3-carboxylate derivatives.

Part 2: Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of indazole-3-carboxylate derivatives is vast, with significant activity demonstrated in immunology, oncology, and neurology.

CRAC Channel Blockers: Potent Anti-inflammatory and Immune-Modulating Agents

The Calcium Release-Activated Calcium (CRAC) channel is a key regulator of immune cell function, particularly in mast cells.[10][12] Aberrant mast cell activation contributes to numerous inflammatory and autoimmune diseases.[11][12] Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel, thereby inhibiting the influx of extracellular calcium required for mast cell degranulation and the release of pro-inflammatory mediators.[10][11][12]

A critical SAR finding is the regiochemistry of the amide linker. Studies have shown that indazole derivatives with a 'reversed' 3-carboxamide linkage (-CO-NH-Ar) are potent CRAC channel blockers, while the isomeric 'normal' amide linkage (-NH-CO-Ar) results in compounds that are only weakly active or completely inactive.[10][12] This unprecedented requirement for specific regiochemistry highlights the unique binding mode of this scaffold.[10]

The following diagram illustrates the role of CRAC channels in mast cell activation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (PDF) Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers [academia.edu]

- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicology and safety profile of isobutyl indazole-3-carboxylate

An In-Depth Technical Guide to the Toxicology and Safety Profile of Isobutyl Indazole-3-Carboxylate and its Analogs

Disclaimer: Specific toxicological and safety data for isobutyl indazole-3-carboxylate are not available in peer-reviewed literature or public safety documents. This guide provides a comprehensive overview based on its structural class—indazole-3-carboxylate synthetic cannabinoid receptor agonists (SCRAs)—and data from its closest structural analog, isobutyl 1-pentyl-1H-indazole-3-carboxylate. The information herein is intended for research, scientific, and drug development professionals.

Introduction

Isobutyl indazole-3-carboxylate belongs to the indazole-3-carboxamide class of synthetic cannabinoids, a diverse and continually evolving group of new psychoactive substances (NPS).[1][2] These substances were initially developed for therapeutic research but have since emerged on the illicit drug market, linked to severe toxicity and fatalities worldwide.[1][3] Structurally similar to known synthetic cannabinoids, isobutyl 1-pentyl-1H-indazole-3-carboxylate is classified as an analytical reference standard for research and forensic applications.[4] Given the rapid emergence of such compounds, a robust toxicological assessment framework is critical for predicting potential human health risks. This guide synthesizes the current understanding of the toxicology of this class of compounds to build a presumptive safety profile for isobutyl indazole-3-carboxylate.

Physicochemical Properties and Structure

Understanding the physicochemical properties of a compound is foundational to assessing its toxicokinetics. While data for isobutyl indazole-3-carboxylate is sparse, properties can be inferred from its close analog, isobutyl 1-pentyl-1H-indazole-3-carboxylate.

| Property | Data for Isobutyl 1-pentyl-1H-indazole-3-carboxylate | Source |

| Chemical Formula | C₁₇H₂₄N₂O₂ | [4][5] |

| Molecular Weight | 288.4 g/mol | [4][5] |

| Appearance | A 10 mg/ml solution in acetonitrile | [4] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [4] |

| CAS Number | 2748624-88-4 | [4][5] |

| Predicted LogP | 4.8 | [5] |

The high predicted LogP value suggests significant lipophilicity, which implies a potential for rapid absorption, distribution into lipid-rich tissues like the brain, and a propensity for accumulation, potentially prolonging the duration of action and toxic effects.[6]

Pharmacology and Mechanism of Action

The primary mechanism of action for indazole-3-carboxamide derivatives is agonism at the cannabinoid receptors CB1 and CB2.[3][7]

-

CB1 Receptors: Primarily located in the central nervous system (CNS), their activation is responsible for the psychoactive effects of cannabinoids. The high potency and full agonism of many synthetic cannabinoids at CB1 receptors, compared to the partial agonism of THC, are believed to drive their severe neurotoxicity.[8][[“]]

-

CB2 Receptors: Found predominantly in the periphery and on immune cells, their activation is associated with immunomodulatory effects.[10]

The indazole core, combined with various side chains and head groups, allows these compounds to bind with high affinity to cannabinoid receptors, often many times greater than THC.[10] This enhanced potency is a key factor in their unpredictable and severe toxicity profile.[11]

Toxicokinetics and Metabolism: The Causality of Toxicity

The metabolism of synthetic cannabinoids is a critical determinant of their toxicity. The parent compound is often rapidly and extensively metabolized, and the resulting metabolites may retain significant biological activity, contributing to the overall toxicological profile.[11][12]

Predicted Metabolic Pathways

Based on studies of analogous indazole-3-carboxamides like AB-PINACA and MDMB-4en-PINACA, the metabolism of isobutyl indazole-3-carboxylate is expected to proceed via several key pathways.[12][13]

-

Ester Hydrolysis: The isobutyl ester linkage is a prime target for hydrolysis by human carboxylesterases (hCES), particularly CES1, to form the corresponding carboxylic acid metabolite.[13][14] This is often a major metabolic route.

-

Oxidative Metabolism: Cytochrome P450 (CYP) enzymes are expected to catalyze hydroxylation at various positions on the alkyl chains (both the N-alkyl chain, if present, and the isobutyl group). Further oxidation can lead to the formation of ketones and carboxylates.[12]

-

Glucuronidation (Phase II Metabolism): Hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid, forming more water-soluble compounds that are more readily excreted in urine.[12][13]

Due to this extensive metabolism, the parent compound is often found at very low to undetectable concentrations in urine, making the identification of specific metabolites essential for forensic and clinical toxicology.[12]

Caption: Predicted metabolic pathway of isobutyl indazole-3-carboxylate.

Core Toxicological Profile

The toxicity of indazole-3-carboxylate SCRAs is multi-systemic, with the most severe effects impacting the cardiovascular and central nervous systems.[3][[“]]

Cardiotoxicity

Numerous case reports and clinical studies link SCRA use to severe cardiovascular events, even in young, healthy individuals.[[“]][15]

-

Mechanism: The cardiotoxicity is primarily mediated by the activation of CB1 receptors located on cardiomyocytes. This activation triggers a cascade of detrimental effects, including increased oxidative stress, mitochondrial dysfunction leading to ATP depletion, and ultimately, programmed cell death (apoptosis).[8][16]

-

Clinical Manifestations:

-

Arrhythmias: Tachycardia is common, but bradycardia, QTc interval prolongation, and life-threatening arrhythmias have also been reported.[[“]][10][15]

-

Myocardial Infarction: Cases of ST-segment elevation myocardial infarction have been documented following SCRA use.[15]

-

Blood Pressure Changes: While hypertension can occur, significant hypotension has also been observed in clinical studies.[15]

-

Sudden Death: Fatal cardiac events are a significant risk associated with these compounds.[8]

-

Neurotoxicity

The potent agonism at central CB1 receptors leads to a wide range of severe neurological and psychiatric effects.[3]

-

Mechanism: The widespread distribution of CB1 receptors in brain regions controlling cognition, memory, and mood makes the CNS highly susceptible to the potent and sustained activation by SCRAs.[3]

-

Clinical Manifestations:

-

Psychiatric Effects: Severe agitation, anxiety, paranoia, hallucinations, and psychosis are frequently reported.[3][17] Chronic use is associated with an increased risk of long-term psychiatric disorders.[3]

-

Neurological Effects: Seizures, convulsions, reduced consciousness, confusion, and dizziness are common features of acute toxicity.[3][17] Autopsy findings in some SCRA-related deaths have shown brain edema.[18]

-

Cognitive Impairment: Chronic use can lead to deficits in attention, memory, and executive function.[3]

-

Other Systemic Toxicities

While less documented than cardiovascular and neurological effects, other organ systems can also be affected.

-

Renal Toxicity: Cases of acute kidney injury have been reported.

-

Gastrointestinal Effects: Nausea and vomiting are common.[3]

Framework for Toxicological Assessment

For a novel compound like isobutyl indazole-3-carboxylate, a tiered approach to toxicological assessment is essential for a comprehensive safety evaluation.

Caption: Tiered workflow for assessing the toxicology of a novel SCRA.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay determines the rate of metabolism of a compound by Phase I enzymes, providing an estimate of its intrinsic clearance. It is a crucial first step in understanding the compound's pharmacokinetic profile.

Methodology:

-

Preparation: A working solution of isobutyl indazole-3-carboxylate (e.g., 1 mg/mL in acetonitrile) is prepared. Pooled HLM are thawed and diluted in phosphate buffer. An NADPH-regenerating system is prepared.[12]

-

Incubation: The test compound (final concentration e.g., 1 µM) is pre-incubated with the HLM solution at 37°C for 5 minutes.[12]

-

Reaction Initiation: The metabolic reaction is started by adding the NADPH-regenerating system.[12]

-

Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding ice-cold acetonitrile.[13]

-

Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: To evaluate the direct cytotoxic effects of the compound on a relevant cell line (e.g., human neuronal cells like SH-SY5Y or cardiomyocytes like H9c2).

Methodology:

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Exposure: Cells are treated with a range of concentrations of isobutyl indazole-3-carboxylate for a specified period (e.g., 24 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ (concentration causing 50% inhibition of cell viability) is calculated.

Conclusion

While specific toxicological data on isobutyl indazole-3-carboxylate remains uncharacterized, its structural classification as an indazole-3-carboxylate synthetic cannabinoid provides a strong basis for predicting its safety profile. The available evidence for this class points to a significant risk of severe, multi-organ toxicity, particularly affecting the cardiovascular and central nervous systems. This toxicity is driven by potent agonism at cannabinoid receptors. The compound is expected to undergo extensive metabolism, a critical consideration for both its mechanism of toxicity and its detection in biological samples. Any further investigation or development of this compound must proceed with extreme caution, guided by a rigorous, tiered toxicological assessment to fully characterize its potential hazards.

References

- Mir, A., Obafemi, Z., Young, K., & Kane, C. (2016). Myocardial infarction associated with use of the synthetic cannabinoid K2. Case Reports in Emergency Medicine, 2016, 5628956.

-

Nobile, B., Ciaffaglione, V., Fulciniti, F., & Rossi, F. (2021). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives. Current Neuropharmacology, 19(11), 1914–1924. [Link]

-

Yeniocak, S., Kalkan, A., Yamanoğlu, A., Öztürk, S., Söğüt, Ö., & Metiner, M. (2019). The effects of synthetic cannabinoids on the cardiovascular system: A case–control study. Turkish Journal of Emergency Medicine, 19(3), 99–104. [Link]

- Rossi, F., Nobile, B., & Ciaffaglione, V. (2021). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives. Current Neuropharmacology.

-

Consensus. (n.d.). Does synthetic cannabinoid use increase cardiovascular risk? Retrieved February 15, 2026, from [Link]

-

OUCI. (n.d.). Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies. Retrieved February 15, 2026, from [Link]

-

Al-Imam, A., Al-Sharea, A., & Al-Ghaithi, Q. (2024). The synthetic cannabinoids menace: a review of health risks and toxicity. Egyptian Journal of Forensic Sciences, 14(1), 1. [Link]

- Hill, S. L., Dunn, M., Cano, C., St-Denis, C., Dargan, P. I., Wood, D. M., ... & Thomas, S. H. L. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 63(12), 1836–1845.

-

Qiao, Y., Shi, X., Li, K., Kuai, L., Li, X., Di, B., & Xu, P. (2023). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. International Journal of Molecular Sciences, 24(13), 11075. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125181421, Isobutyl 1-pentyl-1h-indazole-3-carboxylate. Retrieved February 15, 2026, from [Link].

-

Wiley, J. L., Marusich, J. A., Huffman, J. W., Balster, R. L., & Thomas, B. F. (2022). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. Drug and Alcohol Dependence, 232, 109312. [Link]

-

Wang, G., Zhang, Q., Xu, D., Cui, W., Gao, Z., & Zhang, S. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 551. [Link]

-

ResearchGate. (2025). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved February 15, 2026, from [Link]

-

Hess, C., Zweipfenning, P. G. M., & van der Nagel, B. H. M. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Clinical Chemistry, 61(8), 1050–1061. [Link]

-

Rautio, T., Valter, K., Tigerman, M., Åstrand, A., & Gréen, H. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA. [Link]

-

Rautio, T., Valter, K., Tigerman, M., Åstrand, A., & Gréen, H. (2024). Direct and selective alkylation of indazole-3-carboxylic acid with the application on the synthesis of synthetic cannabinoids an. SSRN. [Link]

-

Wagmann, L., Stiller, R. G., Felske, C., Gampfer, T. M., & Meyer, M. R. (2022). Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Archives of Toxicology, 96(10), 2755–2766. [Link]

- Uchiyama, N., Matsuda, S., Wakana, D., Kikura-Hanajiri, R., & Goda, Y. (2013). New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Forensic Toxicology, 31(1), 93–100.

-

Cannaert, A., Sparkes, E., Pike, E., Sande, M., & Stove, C. P. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved February 15, 2026, from [Link]

-

Rautio, T., Valter, K., Tigerman, M., Åstrand, A., & Gréen, H. (2024). Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. SSRN. [Link]

-

Liu, C., Gwaltney-Brant, S., & Liao, M. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584–3587. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Isobutyl 1-pentyl-1h-indazole-3-carboxylate | C17H24N2O2 | CID 125181421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. ovid.com [ovid.com]

- 11. mdpi.com [mdpi.com]

- 12. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effects of synthetic cannabinoids on the cardiovascular system: A case–control study | 2021, Volume 21, Issue 4 | Turkish Journal of Emergency Medicine [turkjemergmed.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and CAS registry data for 2-methylpropyl 1H-indazole-3-carboxylate

[1]

Executive Summary

2-Methylpropyl 1H-indazole-3-carboxylate (also known as isobutyl 1H-indazole-3-carboxylate) is a lipophilic ester derivative of the indazole-3-carboxylic acid scaffold. While less commercially ubiquitous than its methyl or ethyl counterparts, this molecule serves as a critical intermediate in the synthesis of serotonergic receptor antagonists (e.g., 5-HT3 antagonists like Granisetron analogs) and is a structural homolog within the synthetic cannabinoid research space. This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols for medicinal chemistry applications.

Chemical Identity & Registry Data[2][3]

The following data consolidates the specific identification parameters for the target molecule. Note that while the parent acid (CAS 4498-67-3) is widely registered, the isobutyl ester is often cited in patent literature rather than standard commercial catalogs.

| Parameter | Data |

| IUPAC Name | 2-Methylpropyl 1H-indazole-3-carboxylate |

| Common Synonyms | Isobutyl 1H-indazole-3-carboxylate; Indazole-3-carboxylic acid isobutyl ester |

| CAS Registry Number | Not widely listed (Referenced in Patent US6197769B1) |

| Parent Acid CAS | 4498-67-3 (1H-Indazole-3-carboxylic acid) |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| SMILES | CC(C)COC(=O)c1c2ccccc2[nH]n1 |

| InChIKey | SDGKBHBQHDAYMI-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid (Predicted) |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

Structural Analysis & Pharmacophore Utility

The Indazole Scaffold

The core of the molecule is the 1H-indazole ring system, a bioisostere of indole. The nitrogen atoms at positions 1 and 2 provide hydrogen bond donor/acceptor sites critical for receptor binding affinity, particularly in G-protein coupled receptors (GPCRs).

The Isobutyl Moiety

The 2-methylpropyl (isobutyl) ester at position 3 introduces significant lipophilicity compared to the methyl ester.

-

Steric Bulk: The branching of the isobutyl group increases steric hindrance, potentially protecting the ester bond from rapid enzymatic hydrolysis in vivo compared to linear alkyl esters.

-

Lipophilicity: Increases

, facilitating membrane permeability, which is advantageous for central nervous system (CNS) targeting in drug design.

Synthesis & Production Protocols

The synthesis of 2-methylpropyl 1H-indazole-3-carboxylate is typically achieved via Fischer esterification or acyl chloride activation of the parent acid. The acyl chloride route is preferred for higher yields and easier purification.

Reaction Scheme Visualization

Figure 1: Synthetic pathway via acyl chloride activation. This route minimizes side reactions common in acid-catalyzed Fischer esterification of heteroaromatic acids.

Detailed Protocol (Acyl Chloride Method)

Reagents:

-

Thionyl chloride (SOCl₂, 5.0 eq)

-

Isobutanol (1.2 eq)

-

Triethylamine (Et₃N, 2.0 eq)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser, suspend 1H-indazole-3-carboxylic acid in anhydrous DCM.

-

Chlorination: Add thionyl chloride dropwise. Heat the mixture to reflux (approx. 40°C) for 2–3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.

-

Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude indazole-3-carbonyl chloride as a yellow solid. Note: Handle under inert atmosphere (N₂/Ar) as the intermediate is moisture-sensitive.

-

Esterification: Redissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add a mixture of isobutanol and triethylamine (as a base scavenger) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from ethyl acetate/hexanes or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the pure ester.

Analytical Characterization

To validate the synthesis, the following analytical signals are expected:

| Technique | Expected Signals | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 0.98 (d, 6H, -CH(CH ₃)₂) | Methyl protons of isobutyl group |

| δ 2.10 (m, 1H, -CH (CH₃)₂) | Methine proton of isobutyl group | |

| δ 4.15 (d, 2H, -OCH ₂-) | Methylene protons adjacent to oxygen | |

| δ 7.3–8.2 (m, 4H, Ar-H) | Indazole aromatic ring protons | |

| δ 13.8 (s, 1H, NH ) | Broad singlet for indazole N-H | |

| MS (ESI+) | m/z 219.1 [M+H]⁺ | Protonated molecular ion |

| IR Spectroscopy | ~1710–1725 cm⁻¹ | C=O stretch (Ester) |

| ~3200–3400 cm⁻¹ | N-H stretch (Indazole) |

Applications in Drug Development

Serotonergic Modulators

The indazole-3-carboxylate core is a structural precursor to Granisetron and related 5-HT3 receptor antagonists. The isobutyl ester variant is often investigated to alter the pharmacokinetic profile of the parent acid before it is converted to the final amide form.

Synthetic Cannabinoid Research

While most synthetic cannabinoids (e.g., AB-PINACA, 5F-ADB) utilize an amide linker at the 3-position, the carboxylate esters are key synthetic precursors. The isobutyl group mimics the steric bulk of the tert-leucine derivatives often found in potent agonists.

Figure 2: Divergent synthesis pathways utilizing the target molecule as a scaffold.

Safety & Handling

-

Hazard Classification: Treat as a generic irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) due to the lack of specific toxicological data.

-

Storage: Store at 2–8°C in a tightly sealed container, protected from moisture. Esters can hydrolyze to the parent acid over time if exposed to humidity.

-

PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Handle in a fume hood to avoid inhalation of dust or residual solvent vapors.

References

-

PubChem. Indazole-3-carboxylic acid (Parent Compound). National Library of Medicine. Available at: [Link]

- Google Patents.US6197769B1: Indazole amide compounds as serotoninergic agents. (Lists 2-methylpropyl 1H-indazole-3-carboxylate as a specific chemical entity).

Application Note: A Robust Protocol for the Synthesis of 2-Methylpropyl 1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide range of pharmacologically active compounds.[1][2] Derivatives of 1H-indazole-3-carboxylic acid, in particular, serve as crucial intermediates in the synthesis of novel therapeutics. This application note provides a detailed, field-proven protocol for the synthesis of 2-methylpropyl 1H-indazole-3-carboxylate from indazole-3-carboxylic acid via a classic Fischer-Speier esterification. This method is scalable, cost-effective, and utilizes readily available reagents, making it highly suitable for both academic research and industrial drug development settings.

The target ester is synthesized by refluxing the parent carboxylic acid with isobutanol (2-methylpropan-1-ol) in the presence of a strong acid catalyst. The reaction is a thermodynamically controlled equilibrium process, which can be driven to completion by using an excess of the alcohol.[3][4]

Overall Reaction Scheme:

Figure 1: Fischer-Speier esterification of 1H-indazole-3-carboxylic acid with isobutanol to yield 2-methylpropyl 1H-indazole-3-carboxylate.

Scientific Principles: The Fischer Esterification Mechanism

Understanding the underlying mechanism is critical for troubleshooting and optimizing the synthesis. The Fischer esterification proceeds through a series of reversible steps, initiated by an acid catalyst.[4][5]

-

Carbonyl Activation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[5]

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of isobutanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[4]

-

Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the existing hydroxyl groups. This intramolecular proton transfer is a rapid equilibrium that converts a poor leaving group (-OH) into an excellent one (H₂O).[5]

-

Water Elimination: The newly formed water molecule departs from the tetrahedral intermediate, and the resulting positive charge is stabilized by resonance.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.[3]

Data Summary: Reagents and Conditions

For optimal results and reproducibility, the following stoichiometry and conditions are recommended. Using the alcohol as the solvent is a common strategy to drive the equilibrium toward the product, in accordance with Le Châtelier's Principle.[6][7]

| Reagent | Molar Mass ( g/mol ) | Molarity / Purity | Amount (mmol) | Mass / Volume | Equivalents |

| 1H-Indazole-3-carboxylic acid | 162.15 | >98% | 30.8 | 5.00 g | 1.0 |

| Isobutanol (2-Methylpropan-1-ol) | 74.12 | >99% | - | 100 mL | Solvent/Excess |

| Sulfuric Acid | 98.08 | 98% (conc.) | ~5.5 | ~0.3 mL | Catalytic |

| Ethyl Acetate | 88.11 | Reagent Grade | - | ~200 mL | For Work-up |

| Sat. Sodium Bicarbonate (NaHCO₃) | 84.01 | Aqueous | - | ~100 mL | For Neutralization |

| Brine (Sat. NaCl) | 58.44 | Aqueous | - | ~50 mL | For Washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | - | ~5 g | For Drying |

Expected Yield: 60-75%

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, particularly the work-up and purification, is key to obtaining a high-purity final product.

Part 1: Reaction Setup and Reflux

-

Charging the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole-3-carboxylic acid (5.00 g, 30.8 mmol).

-

Adding Solvent: Add isobutanol (100 mL). Stir the mixture to create a suspension.

-

Catalyst Addition: Caution: This step is exothermic. In a fume hood, slowly and carefully add concentrated sulfuric acid (~0.3 mL) dropwise to the stirring suspension.

-

Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. The solid should dissolve as the reaction progresses.

-

Reaction Time: Maintain the reflux for 5-7 hours. A similar synthesis using methanol achieved good conversion in 5 hours.[8]

-

Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v), visualizing with a UV lamp. The ester product will have a higher Rf value than the starting carboxylic acid.

Part 2: Work-up and Isolation

The work-up procedure is designed to neutralize the acid catalyst and remove water-soluble impurities.

-

Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Reduce the volume of the reaction mixture by approximately 70% using a rotary evaporator to remove the excess isobutanol.

-

Dilution: Dilute the concentrated residue with ethyl acetate (150 mL).

-

Neutralization: Transfer the solution to a 500 mL separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).[9] Causality Note: This step neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, transferring them to the aqueous layer. Be sure to vent the funnel frequently to release CO₂ gas produced during neutralization.[6]

-

Brine Wash: Wash the organic layer with brine (1 x 50 mL). Causality Note: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.[9]

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.[8] The drying agent should be free-flowing, not clumped together, indicating sufficient drying.

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methylpropyl 1H-indazole-3-carboxylate, which may be a solid or a viscous oil.

Part 3: Purification

Purification is essential to remove any side products or unreacted starting materials.

-

Recrystallization: If the crude product is a solid, recrystallization is often effective. A mixed solvent system, such as ethyl acetate/hexane or methanol/water, can be screened to find optimal conditions for yielding high-purity crystals.[10]

-

Column Chromatography: For oily products or difficult-to-separate impurities, purification by flash column chromatography on silica gel is the method of choice. A gradient elution system, starting with a low polarity solvent (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, will effectively separate the components.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol from starting materials to the final purified product.

Caption: Workflow for the synthesis of 2-methylpropyl 1H-indazole-3-carboxylate.

Conclusion

This application note details a reliable and well-understood method for the preparation of 2-methylpropyl 1H-indazole-3-carboxylate. By explaining the causality behind each step, from the catalytic mechanism to the purification strategy, this guide provides researchers with the necessary tools to successfully synthesize this valuable intermediate with high purity and in good yield.

References

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

- Battistini, L. et al. (1999). Diastereoselective synthesis of a novel lactam peptidomimetic exploiting vinylogous Mannich addition of 2-silyloxyfuran reagents. Tetrahedron: Asymmetry, 10(4), 765-773.

-

Chemistry LibreTexts. (Date not specified). Fischer Esterification. [Link]

- Google Patents. (Date not specified). CN101948433A - Method for separating and purifying substituted indazole isomers.

-

University of Colorado Boulder, Department of Chemistry. (Date not specified). Experiment 29: The Fischer Esterification. [Link]

-

Organic Syntheses. (Date not specified). Indazole. [Link]

-

Reactions. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Athabasca University. (Date not specified). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Master Organic Chemistry. (Date not specified). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Rautio, T. et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA Portal. [Link]

-

MIT OpenCourseWare. (Date not specified). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

-

Rautio, T. et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]

-

Organic Chemistry Data. (Date not specified). Acid to Ester - Common Conditions. [Link]

-

Le Gall, E. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12795-12803. [Link]

-

Der Pharma Chemica. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

-

PrepChem. (Date not specified). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

University of Colorado Boulder, Department of Chemistry. (Date not specified). Experiment 22: The Fischer Esterification. [Link]

-

PrepChem. (Date not specified). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]

-

Chandrasekhar, T. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

Wikipedia. (Date not specified). Fischer–Speier esterification. [Link]

-

PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]

-

Athabasca University. (Date not specified). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

- Google Patents. (Date not specified).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cerritos.edu [cerritos.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. prepchem.com [prepchem.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

Preparation of standard solutions of 2-methylpropyl 1H-indazole-3-carboxylate for mass spectrometry

Application Note: Mass Spectrometry

Topic: Preparation of High-Fidelity Standard Solutions of 2-methylpropyl 1H-indazole-3-carboxylate for Quantitative Mass Spectrometry

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation of accurate and reproducible standard solutions of 2-methylpropyl 1H-indazole-3-carboxylate, a compound of interest in pharmaceutical and drug development research. The reliability of quantitative mass spectrometry (MS) assays is fundamentally dependent on the fidelity of the calibration standards used.[1] This guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning each stage of the process—from initial reagent selection and gravimetric measurement to serial dilution and long-term stability assessment. We present a self-validating workflow designed to minimize measurement uncertainty and ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

Foundational Principles: Analyte & Reagent Selection

The integrity of any quantitative analysis begins with the quality of the starting materials.[1][2] For 2-methylpropyl 1H-indazole-3-carboxylate, a synthetic indazole derivative, careful consideration of its physicochemical properties and the selection of appropriate reagents are paramount.

Analyte Characterization

2-methylpropyl 1H-indazole-3-carboxylate is an organic compound featuring an indazole core. Based on its structural analogue, methyl 1H-indazole-3-carboxylate, it is expected to be a solid at room temperature and exhibit good solubility in common organic solvents.[3][4] A high-purity (>97%) certified reference material is the mandatory starting point for preparing calibration standards.[5]

Essential Documentation: Before use, the Certificate of Analysis (CoA) for the reference standard must be reviewed.[2][6][7] This document provides critical information, including:

-

Purity: Often expressed as a percentage, this value is crucial for calculating the exact concentration of the stock solution.

-

Identity Confirmation: Verification of the compound's structure.

Solvent Selection: The Matrix of Success

The choice of solvent is one of the most critical decisions in preparing standards for LC-MS analysis.[8] An inappropriate solvent can lead to poor analyte solubility, introduce contaminants, cause ion suppression in the MS source, or degrade the analyte over time.

Key Solvent Selection Criteria:

-

Purity & Grade: Only high-purity, LC-MS or spectrophotometric grade solvents should be used to minimize background noise and interfering adducts.[8][9]

-

Solubility: The analyte must be fully soluble at the highest concentration (the stock solution). Preliminary solubility tests with small amounts of the analyte are recommended. For compounds like 2-methylpropyl 1H-indazole-3-carboxylate, Dimethyl Sulfoxide (DMSO) is often a good choice for the initial, highly concentrated stock solution due to its excellent solvating power.[1] However, subsequent dilutions should be made in a solvent more compatible with the LC mobile phase, such as acetonitrile or methanol, to ensure compatibility and avoid chromatographic issues.[10]

-

Compatibility with MS: The solvent should be volatile and promote efficient ionization. Solvents like methanol and acetonitrile are ideal for electrospray ionization (ESI).[8][10] It is often beneficial to include a small percentage of an acid modifier, such as formic acid, to improve peak shape and ionization efficiency in positive ion mode.[11][12]

Table 1: Recommended Solvents for Preparation of 2-methylpropyl 1H-indazole-3-carboxylate Standards

| Solvent | Grade | Primary Use | Rationale & Key Considerations |

| Dimethyl Sulfoxide (DMSO) | LC-MS/ACS | Primary Stock Solution (High Concentration) | Excellent solvent for many organic compounds.[1] Use sparingly; high concentrations can be viscous and incompatible with some LC methods. Must be diluted significantly in subsequent steps. |

| Acetonitrile (ACN) | LC-MS | Intermediate & Working Solutions, Mobile Phase | Excellent volatility and low UV absorbance.[8] Good elution strength for reversed-phase chromatography. Preferred for many proteomics and small molecule applications. |

| Methanol (MeOH) | LC-MS | Intermediate & Working Solutions, Mobile Phase | Polar protic solvent that is a good alternative to ACN.[8] Often used to enhance analyte ionization.[11] |

| Water | LC-MS | Diluent for Mobile Phase & Working Solutions | Must be high-purity (e.g., Type I, 18.2 MΩ·cm). Used in combination with organic solvents for reversed-phase chromatography. |

Protocol: Preparation of Primary Stock Solution

This protocol details the gravimetric preparation of a 1 mg/mL primary stock solution. Gravimetric preparation (weighing both the solute and the solvent) is the most accurate method, but for practicality, a combination of weighing the solid and using a calibrated pipette for the solvent is common and acceptable, provided high-precision instruments are used.[13][14]

Materials and Equipment

-

Certified reference standard of 2-methylpropyl 1H-indazole-3-carboxylate

-

LC-MS grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to at least 0.01 mg)

-

Calibrated pipettes (P1000, P200) with low-binding tips[15]

-

Amber glass vial with a PTFE-lined cap

-

Spatula

-

Weighing paper or boat

Step-by-Step Methodology

-

Tare the Balance: Place the amber glass vial on the analytical balance and tare the weight.

-

Weigh the Analyte: Carefully weigh approximately 1.0 mg of the 2-methylpropyl 1H-indazole-3-carboxylate reference standard directly into the tared vial. Record the exact weight (e.g., 1.05 mg). Precision is critical.[13]

-

Calculate Solvent Volume: Based on the exact weight, calculate the required volume of DMSO to achieve a 1 mg/mL concentration.

-

Formula: Volume (mL) = Mass (mg) / Desired Concentration (mg/mL)

-

Example: 1.05 mg / 1.0 mg/mL = 1.05 mL (or 1050 µL)

-

-

Dissolve the Analyte: Using a calibrated pipette, add the calculated volume of DMSO to the vial.

-

Ensure Complete Dissolution: Cap the vial securely and vortex for at least 60 seconds. Visually inspect the solution against a light source to ensure all solid material has completely dissolved. If necessary, sonicate for 5-10 minutes.

-

Labeling and Documentation: The vial must be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials. All details, including the exact mass, final volume, and CoA lot number, must be recorded in a laboratory notebook.[6][13]

Protocol: Preparation of Calibration Curve Standards via Serial Dilution

Serial dilution is a systematic approach to creating a series of standards with decreasing concentrations. It is essential to avoid large dilution factors in a single step to minimize error.[16] A common practice is to first create an intermediate stock in a solvent compatible with the mobile phase before preparing the final working standards.

Workflow Visualization

Caption: Workflow for preparing calibration standards.

Step-by-Step Methodology

-

Prepare Intermediate Stock (S1):

-

Prepare a 1:100 dilution of the Primary Stock (S0) to create a 10 µg/mL (10,000 ng/mL) intermediate stock.

-

Pipette 10 µL of S0 into a microcentrifuge tube.

-

Add 990 µL of the dilution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Vortex thoroughly. This step is critical for transitioning from DMSO to a mobile-phase-compatible solvent.

-

-

Prepare Calibration Standards (S2-S6):

-

Use the intermediate stock (S1) to prepare the calibration curve. The following table provides an example scheme. Always prepare enough volume for multiple injections.

-

Table 2: Example Serial Dilution Scheme for Calibration Curve

| Standard ID | Starting Solution | Volume of Starting Solution (µL) | Volume of Diluent* (µL) | Final Volume (µL) | Final Concentration (ng/mL) |

| S2 | S1 (10,000 ng/mL) | 100 | 900 | 1000 | 1000 |

| S3 | S2 (1000 ng/mL) | 500 | 500 | 1000 | 500 |

| S4 | S3 (500 ng/mL) | 200 | 800 | 1000 | 100 |

| S5 | S4 (100 ng/mL) | 500 | 500 | 1000 | 50 |

| S6 | S5 (50 ng/mL) | 200 | 800 | 1000 | 10 |

*Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid

Quality Control, Stability, and Storage

Quality Control (QC)

To ensure the accuracy of the entire analytical run, Quality Control (QC) samples are essential.[17] These are prepared independently from the calibration standards but follow the same dilution scheme.

-

QC Preparation: It is best practice to prepare QC samples from a separate weighing of the reference standard or a different stock solution.[16]

-

Concentration Levels: Prepare QC samples at a minimum of three concentrations: low, medium, and high (e.g., 30 ng/mL, 300 ng/mL, and 800 ng/mL).

-

Purpose: QC samples are analyzed alongside the calibration curve and unknown samples to provide an independent check on the accuracy and precision of the measurements.[18]

Solution Stability

The stability of standard solutions is a critical parameter that must be evaluated to ensure results remain accurate over time.[19] Stability can be affected by temperature, light, and interaction with the storage container.[20][21]

-

Stock Solution Stability: High-concentration stock solutions, especially in DMSO, are often stable for extended periods when stored properly.[16] Stability should be demonstrated by comparing the response of a stored stock solution to a freshly prepared one. A difference of ≤10% is generally acceptable.[20]

-

Working Solution Stability: Lower concentration standards in aqueous/organic mixtures may be less stable. It is often recommended to prepare fresh working solutions daily or weekly.[14] Autosampler (on-instrument) stability should also be assessed to ensure the analyte does not degrade during the analytical run.[20]

Storage Recommendations

Proper storage is crucial to maintaining the integrity of the standard solutions.[5][6]

-

Primary Stock Solution (in DMSO): Store in an amber glass vial at -20°C or -80°C to minimize degradation.[22] Multiple freeze-thaw cycles should be avoided by aliquoting the stock into smaller, single-use volumes.

-

Intermediate and Working Solutions: Store in tightly sealed vials at 2-8°C, protected from light.[21] Discard after the demonstrated stability period has passed.

Documentation and Measurement Uncertainty

Meticulous Documentation

Every step of the preparation process must be meticulously documented.[7][13] This creates a traceable and defensible audit trail, which is essential in regulated environments. Digital documentation systems can enhance data integrity and accessibility.[23]

Understanding Measurement Uncertainty

Measurement uncertainty characterizes the dispersion of values that could reasonably be attributed to the final concentration.[24] It is a quantitative indication of the quality of the result. Key sources of uncertainty in standard preparation include:

-

Purity of the reference standard

-

Precision of the analytical balance

-

Calibration and precision of pipettes

-

Glassware calibration[25]

-

Operator variability

While a full uncertainty budget calculation is complex, being aware of these sources and minimizing them through best practices (e.g., using calibrated instruments, ensuring temperature equilibration) is a core tenet of producing high-quality data.[14][25][26]

Conclusion

The preparation of standard solutions for the quantitative analysis of 2-methylpropyl 1H-indazole-3-carboxylate is a foundational laboratory procedure that demands precision, foresight, and a deep understanding of analytical chemistry principles. By adhering to the protocols outlined in this note—including the use of high-purity certified materials, selection of appropriate solvents, execution of precise gravimetric and volumetric steps, and implementation of rigorous QC and stability assessments—researchers can establish a robust and reliable calibration framework. This diligence ensures the generation of accurate, reproducible, and scientifically sound mass spectrometry data, which is indispensable for advancing research and development.

References

- A Guide to Using Analytical Standards. (2024, December 24). Vertex AI Search.

- Quality Control in the Mass Spectrometry Proteomics Core: A Practical Primer. PMC.

- Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). alwsci.

- Solution Stability In Analytical Method Validation: How To Perform. (2025, May 2). PharmaGuru.

- Standards and Standard Curve Preparation. (2016, January 19).

- Practical estimation of the uncertainty of analytical measurement standards. (2025, August 10).

- Mass Spectrometry Controls and Standards. Thermo Fisher Scientific - US.

- Solvents in Sample Preparation for Chromatography and Mass Spectrometry.

- Quality Control Standards for Batch Effect Evaluation and Correction in Mass Spectrometry Imaging. (2025, May 12).

- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz

- Importance of using analytical standards – qualitative and quantitative analysis. (2025, April 28). SCION Instruments.

- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid

- Estim